molecular formula C21H24N2O2S B2839101 1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone CAS No. 717859-38-6

1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone

Cat. No. B2839101
CAS RN: 717859-38-6
M. Wt: 368.5
InChI Key: CTRJVXZRIXPYQY-UHFFFAOYSA-N
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Description

1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel Dihydropyrimidinone Derivatives Synthesis : A study by Bhat et al. (2018) elaborates on synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. This methodology highlights an efficient method to yield compounds potentially significant in medicinal chemistry M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018.

  • Green Synthesis of 1,2,3-Triazole Derivatives : Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of triazole derivatives, demonstrating a regioselective approach that accelerates the reaction process. This synthesis pathway could offer insights into developing novel compounds with significant biological activities M. Said, M. Messali, N. Rezki, Y. Al-Soud, M. Aouad, 2020.

  • Electrochemical Synthesis of Phenylpiperazine Derivatives : Research by Nematollahi and Amani (2011) explores the electrochemical oxidation of specific ethanones to create new phenylpiperazine derivatives. This method is noted for its environmentally friendly and reagent-less approach, offering a novel pathway for synthesizing pharmacologically relevant compounds D. Nematollahi, A. Amani, 2011.

Antimicrobial and Antitumor Activities

  • Antimicrobial Chalcones with Piperazine Moiety : Tomar et al. (2007) synthesized chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone with different benzaldehydes. Some derivatives showed potent activity against Gram-positive bacteria and Candida albicans, indicating their potential as antimicrobial agents V. Tomar, G. Bhattacharjee, Kamaluddin, Ashok Kumar, 2007.

  • Evaluation of Antitumor Activities : A study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing piperazine amide moiety revealed some compounds showing promising antiproliferative effects against MCF-7 breast cancer cells, highlighting the therapeutic potential of these derivatives in cancer treatment L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014.

properties

IUPAC Name

1-[4-[4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-15(24)16-6-8-18(9-7-16)22-10-12-23(13-11-22)21(25)20-14-17-4-2-3-5-19(17)26-20/h6-9,14H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRJVXZRIXPYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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